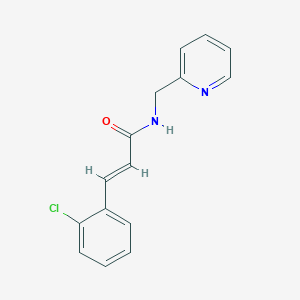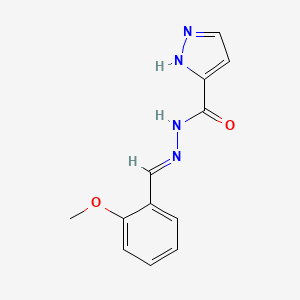![molecular formula C20H20N2O2 B5808229 2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile, commonly known as BODIPY, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. BODIPY has been widely used as a fluorescent probe in various fields, including biochemistry, molecular biology, and materials science.
作用機序
BODIPY works by absorbing light at a specific wavelength and emitting light at a longer wavelength, which is known as fluorescence. The mechanism of fluorescence involves the excitation of an electron from the ground state to a higher energy state, followed by the release of the energy in the form of light. BODIPY has a high quantum yield, which means that it emits a large amount of light for each photon absorbed.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects in vitro and in vivo. BODIPY is non-toxic, non-carcinogenic, and non-mutagenic, which makes it an ideal fluorescent probe for scientific research. BODIPY has been shown to be stable under various conditions, including pH, temperature, and light exposure.
実験室実験の利点と制限
BODIPY has several advantages for lab experiments, including its high quantum yield, photostability, and low toxicity. BODIPY can be used in a wide range of applications, including live-cell imaging, flow cytometry, and fluorescence microscopy. However, BODIPY has some limitations, including its sensitivity to pH and solvent polarity, which can affect its fluorescence properties. BODIPY also has a limited range of excitation and emission wavelengths, which can limit its use in some applications.
将来の方向性
There are several future directions for the use of BODIPY in scientific research. One direction is the development of new synthesis methods for BODIPY derivatives with improved properties, such as increased quantum yield and broader excitation and emission wavelengths. Another direction is the application of BODIPY in new areas of research, such as drug discovery, nanotechnology, and environmental monitoring. BODIPY has the potential to be used as a diagnostic tool for various diseases, including cancer, Alzheimer's disease, and infectious diseases. Overall, BODIPY is a versatile fluorescent probe that has a wide range of applications in scientific research.
合成法
BODIPY can be synthesized using various methods, including the Knoevenagel condensation reaction, the Sonogashira coupling reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2,6-difluoro-3,5-dicyano-4-(4-nitrophenyl)pyridine with a substituted benzaldehyde in the presence of a base. The Sonogashira coupling reaction involves the reaction of 2,6-difluoro-3,5-dicyano-4-(4-iodophenyl)pyridine with a substituted phenylacetylene in the presence of a palladium catalyst. The Suzuki coupling reaction involves the reaction of 2,6-difluoro-3,5-dicyano-4-(4-bromophenyl)pyridine with a substituted boronic acid in the presence of a palladium catalyst.
科学的研究の応用
BODIPY has been widely used as a fluorescent probe in various scientific research applications, including biochemistry, molecular biology, and materials science. In biochemistry, BODIPY has been used to study protein-protein interactions, enzymatic activity, and cellular signaling pathways. In molecular biology, BODIPY has been used to study gene expression, DNA replication, and protein synthesis. In materials science, BODIPY has been used to study the properties of polymers, nanoparticles, and sensors.
特性
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)18-8-5-15(6-9-18)11-17(13-21)16-7-10-19-20(12-16)24-14-23-19/h5-12H,3-4,14H2,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYDHOTWJUTXGH-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)


![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)


![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)



![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)